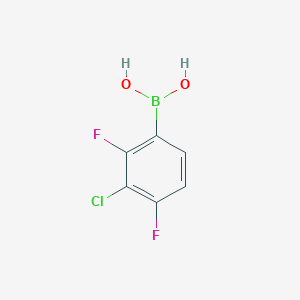

3-Chloro-2,4-difluorophenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-chloro-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZRHYMTLJNUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394971 | |

| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-18-9 | |

| Record name | B-(3-Chloro-2,4-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Arylboronic Acids: A Focus on Chloro- and Fluoro-Substituted Phenylboronic Acids

Disclaimer: This technical guide addresses the physical properties of chloro- and fluoro-substituted phenylboronic acids. Despite a comprehensive search, no specific experimental data was found for 3-Chloro-2,4-difluorophenylboronic acid . Therefore, this document provides data on structurally similar and commercially available analogs: 3-Chloro-4-fluorophenylboronic acid and 2,4-Difluorophenylboronic acid . The experimental protocols and general applications described herein are broadly applicable to this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of substituted phenylboronic acids.

Core Physical Properties

Arylboronic acids are a class of organic compounds that are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their physical properties are crucial for their handling, storage, and reactivity. The substitution pattern on the phenyl ring significantly influences these properties.

The table below summarizes the key physical properties of two relevant analogs to this compound.

| Property | 3-Chloro-4-fluorophenylboronic acid | 2,4-Difluorophenylboronic acid |

| CAS Number | 144432-85-9[1][2][3][4] | 144025-03-6[5][6][7][8] |

| Molecular Formula | C₆H₅BClFO₂[1][4] | C₆H₅BF₂O₂[5][6][8] |

| Molecular Weight | 174.37 g/mol [4] | 157.91 g/mol [5][6][8] |

| Melting Point | 242-247 °C[2] | 247-250 °C[7] |

| Appearance | White to off-white powder (typical for arylboronic acids) | Off-white to light beige or yellow powder[7][9] |

| Solubility | Soluble in DMSO.[10] Generally, arylboronic acids have low solubility in water. | Limited solubility in water; soluble in organic solvents like DMSO, methanol, and tetrahydrofuran.[9] |

| Purity | ≥95% to 98%[3] | ≥95% to 98%[8] |

| Storage | 2-8°C or Room Temperature[1] | Keep in a dark place, under an inert atmosphere, at room temperature.[5] |

Experimental Protocols

Accurate determination of physical properties is fundamental for the characterization of any chemical compound. Below are detailed methodologies for key experiments.

The melting point is a critical indicator of purity for crystalline solids.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes[11]

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[12] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[11][12]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube.[13] The packed sample height should be 1-2 mm.[14]

-

Initial Measurement (Rapid Heating): Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate measurement.[11][13]

-

Accurate Measurement (Slow Heating): Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[11][13] Place a new capillary with the sample in the apparatus. Heat slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[13]

-

Data Recording: Record the temperature at which the first liquid droplet is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[11] For a pure compound, this range should be narrow (0.5-1.0°C).

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[15]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid arylboronic acid to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).[15] The presence of excess solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved particles. Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[15]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Applications in Drug Discovery and Organic Synthesis

Substituted phenylboronic acids are pivotal building blocks in medicinal chemistry and materials science. The nature and position of the substituents (like chloro and fluoro groups) can significantly alter the electronic properties, lipophilicity, and metabolic stability of the final molecule, making them valuable for tuning the pharmacological profile of drug candidates.[16]

The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[17][18][19] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals.

The use of substituted arylboronic acids allows for systematic modification of a lead compound to optimize its properties. The chloro and fluoro substituents can influence factors like binding affinity to a biological target, membrane permeability, and metabolic stability.

References

- 1. aobchem.com [aobchem.com]

- 2. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [chemicalbook.com]

- 3. jrmedichem.com [jrmedichem.com]

- 4. scbt.com [scbt.com]

- 5. 144025-03-6|2,4-Difluorophenylboronic acid|BLD Pharm [bldpharm.com]

- 6. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 8. 144025-03-6 | 2,4-Difluorophenylboronic acid - Moldb [moldb.com]

- 9. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. almaaqal.edu.iq [almaaqal.edu.iq]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. benchchem.com [benchchem.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Yoneda Labs [yonedalabs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. rose-hulman.edu [rose-hulman.edu]

synthesis of 3-Chloro-2,4-difluorophenylboronic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,4-difluorophenylboronic acid

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable reagent for researchers, scientists, and professionals in drug development. Arylboronic acids are crucial building blocks in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The unique substitution pattern of this compound makes it a potentially important intermediate for accessing complex molecular architectures in pharmaceuticals and material science.[3]

This document outlines a detailed experimental protocol based on well-established methodologies for the synthesis of analogous halogenated phenylboronic acids.[4][5] The proposed pathway involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate.

Proposed Synthetic Pathway

The can be achieved from the commercially available starting material, 1-Bromo-3-chloro-2,4-difluorobenzene.[3][6][7] The proposed method involves a halogen-metal exchange reaction using an organolithium reagent, followed by electrophilic trapping with a trialkyl borate and subsequent acidic hydrolysis to yield the target boronic acid. This is a common and effective strategy for preparing arylboronic acids.[4][8]

Figure 1: Proposed reaction scheme for the .

Data Presentation

The following tables summarize the key reagents and their properties for the proposed synthesis, along with projected quantitative data based on similar reactions.

Table 1: Reagent Properties and Proposed Stoichiometry

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. |

| 1-Bromo-3-chloro-2,4-difluorobenzene | C₆H₂BrClF₂ | 227.43 | ~1.85 | 1.0 |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | ~0.68 (in hexanes) | 1.1 |

| Triisopropyl borate (B(OiPr)₃) | C₉H₂₁BO₃ | 188.07 | 0.815 | 1.2 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~1.18 (37% aq.) | Excess |

Table 2: Projected Yield and Purity

| Parameter | Projected Value | Notes |

| Yield | 70-85% | Based on yields reported for the synthesis of similar fluorinated and chlorinated arylboronic acids via lithiation.[9] Actual yields may vary depending on reaction scale and optimization. |

| Purity | >95% | Achievable through appropriate workup and purification techniques such as recrystallization.[10] Arylboronic acids can be challenging to purify via standard silica gel chromatography but methods like recrystallization or derivatization are often effective.[10][11] |

| Appearance | White to off-white solid | Typical appearance for arylboronic acids. |

Experimental Protocols

This section provides a detailed methodology for the proposed .

Materials and Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Reagents:

-

1-Bromo-3-chloro-2,4-difluorobenzene

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Reaction Setup and Lithiation

-

A three-neck round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and allowed to cool to room temperature.

-

The flask is equipped with a magnetic stir bar, a septum, a nitrogen inlet, and a low-temperature thermometer.

-

1-Bromo-3-chloro-2,4-difluorobenzene (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask via syringe.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise to the stirred solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The resulting mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange.

Step 2: Borylation

-

Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C via syringe.[5] The addition should be slow to control any exotherm.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).

Step 3: Workup and Extraction

-

The reaction is cooled in an ice bath and quenched by the slow addition of 2 M aqueous HCl until the mixture is acidic (pH ~1-2).

-

The mixture is stirred vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.

-

The layers are separated using a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

-

Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxines.[12]

-

Recrystallization is a common and effective method for purification.[10][11] A suitable solvent system (e.g., water, or a mixture of an organic solvent like hexanes and ethyl acetate) should be determined experimentally.

-

Alternatively, the crude boronic acid can be purified by forming a salt with a base, washing away neutral impurities, and then re-acidifying to precipitate the pure boronic acid.[13]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified product.

Figure 2: Experimental workflow for the synthesis and purification of this compound.

References

- 1. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.red [2024.sci-hub.red]

- 6. nbinno.com [nbinno.com]

- 7. 1-Bromo-3-Chloro-2,4-Difluorobenzene CAS No.:201849-13-0 Price [qinmuchem.com]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-2,4-difluorophenylboronic acid (CAS: 1310384-18-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2,4-difluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document consolidates essential physicochemical properties, detailed experimental protocols, reactivity profiles, and safety information to support its effective use in research and development.

Physicochemical Properties

This compound is a halogenated arylboronic acid that serves as a versatile reagent in cross-coupling reactions. Its structural features, including the presence of chlorine and fluorine atoms, impart unique electronic properties that are highly valuable in the synthesis of complex organic molecules.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1310384-18-9 | |

| Molecular Formula | C₆H₄BClF₂O₂ | |

| Molecular Weight | 192.36 g/mol | |

| Melting Point | 242-247 °C | |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in Methanol and DMSO. Slightly soluble in Chloroform. | [1][2] |

Synthesis and Experimental Protocols

General Synthetic Pathway

The synthesis initiates with the deprotonation of a 1,2-dichloro-3,5-difluorobenzene precursor using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Adapted from Analogs)

Materials:

-

1,2-Dichloro-3,5-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1,2-dichloro-3,5-difluorobenzene and anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate (1.2 equivalents) is added dropwise to the cooled solution, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid until the pH is acidic. The mixture is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford this compound.

Reactivity and Applications

This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, an aryl or vinyl halide (or triflate) is reacted with an organoboron compound, such as this compound, in the presence of a palladium catalyst and a base.[4][6][8]

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0-1.5 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

Reaction Setup: To a reaction vessel is added the aryl/vinyl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition and Degassing: Anhydrous solvent is added, and the mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available on SpectraBase. Characteristic peaks for O-H, C-H (aromatic), C=C (aromatic), B-O, C-F, and C-Cl bonds are expected. | - |

| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) showing coupling to fluorine. A broad singlet for the B(OH)₂ protons is also expected. | - |

| ¹³C NMR | Expected signals for the six aromatic carbons, with characteristic C-F and C-B coupling constants. | - |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. | - |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) and/or protonated/deprotonated molecular ion peaks depending on the ionization method. Fragmentation patterns would involve the loss of water, the boronic acid group, and halogens. | - |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[9][10][11][12]

Table 3: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. For long-term storage, refrigeration is recommended.[1][12]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions. Its synthesis, while requiring careful handling of organometallic reagents, follows established methodologies. This guide provides a foundational understanding of its properties, synthesis, reactivity, and safe handling to aid researchers and drug development professionals in its successful application. Further investigation into specific reaction conditions and the acquisition of detailed spectroscopic data for this compound will continue to enhance its utility in the scientific community.

References

- 1. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Phenylboronic Acids in Drug Discovery

Alternative Compound 1: 3-Chloro-4-fluorophenylboronic acid

3-Chloro-4-fluorophenylboronic acid is a key building block in organic synthesis, particularly valued for its role in creating carbon-carbon bonds through cross-coupling reactions. Its specific substitution pattern influences the electronic properties and reactivity of the molecule, making it a versatile tool in the synthesis of pharmaceuticals.[1][2][3]

Data Presentation

The fundamental chemical and physical properties of 3-Chloro-4-fluorophenylboronic acid are summarized in the table below for quick reference.

| Property | Value |

| Molecular Weight | 174.37 g/mol [1][3] |

| Molecular Formula | C₆H₅BClFO₂[1][3] |

| CAS Number | 144432-85-9[1] |

| Melting Point | 242-247 °C[4] |

| Appearance | Off-white to faintly orange powder[4] |

| Solubility | Soluble in Methanol[4] |

| Storage | Inert atmosphere, 2-8°C[4] |

Applications in Research and Development

3-Chloro-4-fluorophenylboronic acid is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions. Its applications include:

-

Suzuki-Miyaura Coupling: It serves as a reactant for the synthesis of complex biaryl compounds, which are common scaffolds in pharmaceutical agents.[1]

-

Rhodium-Catalyzed Asymmetric Addition: The compound is utilized in stereoselective reactions to create chiral molecules.[1]

-

Pharmaceutical Development: It acts as a foundational component in the synthesis of targeted therapies, including potential cancer treatments and anti-thrombotic agents.[2]

-

Materials Science: It is employed in creating advanced polymers and nanomaterials with enhanced properties.[2]

Experimental Protocols

A general protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid is detailed below. This reaction is fundamental for creating biaryl structures.

Materials:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)

-

3-Chloro-4-fluorophenylboronic acid (1.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL) and Water (1 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask containing a magnetic stir bar, combine the aryl bromide, 3-Chloro-4-fluorophenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask and alternately evacuate and backfill with an inert gas (e.g., Nitrogen) three times to remove oxygen.

-

Solvent Addition: Add the 1,4-dioxane and water solvent mixture to the flask. Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: Add the Palladium(II) acetate and triphenylphosphine to the reaction mixture.

-

Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine all organic layers.

-

Drying and Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Alternative Compound 2: 2,4-Difluorophenylboronic acid

2,4-Difluorophenylboronic acid is another critical building block, frequently used when the incorporation of a difluorophenyl moiety is desired. This structural motif is known to enhance metabolic stability and binding affinity in drug candidates.[5][6]

Data Presentation

The key properties of 2,4-Difluorophenylboronic acid are summarized in the table below.

| Property | Value |

| Molecular Weight | 157.91 g/mol [7] |

| Molecular Formula | C₆H₅BF₂O₂[7] |

| CAS Number | 144025-03-6[7] |

| Melting Point | 247-250 °C[7] |

| Appearance | White to off-white crystalline powder |

| Storage | Room Temperature, Keep in a dark and dry place |

Applications in Research and Development

The unique electronic properties conferred by the two fluorine atoms make this reagent highly valuable in several fields:

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), where the difluorophenyl group can improve pharmacokinetic profiles.[6]

-

Suzuki-Miyaura Cross-Coupling: Like its analogs, it is extensively used in palladium-catalyzed reactions to form complex molecules.

-

Materials Science: It is used to synthesize advanced polymers and materials for applications such as organic light-emitting diodes (OLEDs).[5]

Experimental Protocols

The following is a representative protocol for the synthesis of 2,4-Difluorophenylboronic acid from a Grignard reagent.

Materials:

-

2,4-Difluorobromobenzene (or corresponding halide)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

10% Sulfuric acid solution

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Grignard Formation: Prepare the Grignard reagent by reacting 2,4-difluorobromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.

-

Boration Reaction: In a separate flask, cool a solution of trimethyl borate in anhydrous THF to a low temperature (e.g., -15 °C) under an inert atmosphere.

-

Addition: Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature. Stir for a designated period (e.g., 15-30 minutes) after the addition is complete.

-

Hydrolysis: Raise the temperature to 0 °C and slowly quench the reaction by adding water, followed by a 10% sulfuric acid solution.

-

Extraction: Add more water to dissolve all salts and extract the aqueous solution multiple times with an organic solvent like diethyl ether.

-

Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 2,4-difluorophenylboronic acid. Further purification can be done by recrystallization if needed.

Visualization of Synthesis Workflow

Caption: Synthesis pathway for 2,4-Difluorophenylboronic acid.

References

- 1. 3-氯-4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. aobchem.com [aobchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,4-DIFLUOROPHENYLBORONIC ACID | 144025-03-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 3-Chloro-2,4-difluorobenzoic acid [oakwoodchemical.com]

- 6. aobchem.com [aobchem.com]

- 7. 2,4-Difluorophenylboronic acid = 95 144025-03-6 [sigmaaldrich.com]

Navigating the Stability of 3-Chloro-2,4-difluorophenylboronic Acid: An In-depth Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of 3-Chloro-2,4-difluorophenylboronic Acid.

This technical guide provides a detailed overview of the stability and optimal storage conditions for this compound, a critical reagent in modern synthetic chemistry. While specific quantitative stability data for this compound is limited in public literature, this document synthesizes information from safety data sheets, extensive research on analogous arylboronic acids, and established chemical stability testing protocols to offer a comprehensive resource for its handling and preservation.

Core Concepts: Intrinsic Stability and Degradation Pathways

This compound is a solid, crystalline compound that, like other arylboronic acids, is generally stable under controlled laboratory conditions. However, its utility in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions, stems from its inherent reactivity, which also makes it susceptible to degradation under adverse environmental conditions. The primary degradation pathways for arylboronic acids are well-documented and include dehydration, protodeboronation, and oxidation.

1.1 Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is typically a reversible process, with the boroxine readily converting back to the boronic acid in the presence of water.

1.2 Protodeboronation: A significant and often irreversible degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often facilitated by aqueous environments and can be influenced by pH.

1.3 Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This degradation route can be accelerated by exposure to air and certain oxidizing agents.

The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring of this compound influences its Lewis acidity and, consequently, its reactivity and stability profile.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of this compound, adherence to stringent storage and handling protocols is paramount. The following table summarizes the recommended conditions based on general guidelines for arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow down potential decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation of the boron center. |

| Moisture | Keep in a tightly sealed container in a dry place | To prevent hydrolysis and subsequent protodeboronation. Boronic acids are often hygroscopic. |

| Light | Store in a light-resistant container | To prevent potential photolytic degradation. |

Stability-Indicating Analytical Methodology

A robust, stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its degradation over time. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, such as 1-chloro-2,4-difluorobenzene (from protodeboronation) and its boroxine anhydride.

| HPLC Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. The following table outlines a typical experimental protocol for the forced degradation of this compound.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 1, 6, 24 hours). | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |

| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified time (e.g., 1, 6, 24 hours). | To evaluate stability in basic conditions and identify base-catalyzed degradation, particularly protodeboronation. |

| Oxidation | Dissolve the sample in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a specified time (e.g., 1, 6, 24 hours). | To determine susceptibility to oxidation and identify oxidative degradation products. |

| Thermal Degradation | Expose the solid sample to elevated temperatures (e.g., 80°C, 100°C) for a specified duration. | To assess the impact of heat on the solid-state stability of the compound. |

| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To evaluate the potential for degradation upon exposure to light. |

Visualizing Degradation and Stability Assessment

5.1 Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Primary degradation routes for arylboronic acids.

5.2 Experimental Workflow for Stability Assessment

The diagram below outlines a general workflow for conducting a comprehensive stability study of this compound.

Caption: A typical workflow for a chemical stability study.

This guide serves as a foundational resource for the safe and effective use of this compound. By understanding its stability profile and adhering to the recommended storage and handling procedures, researchers can ensure the reliability and reproducibility of their experimental results.

Solubility of 3-Chloro-2,4-difluorophenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2,4-difluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on delivering a robust framework for its experimental determination. It includes a detailed protocol for the dynamic method of solubility measurement, discusses the general solubility trends of related arylboronic acids, and presents reference data for the parent compound, phenylboronic acid. This guide is intended to empower researchers to generate reliable solubility data essential for reaction optimization, process development, and formulation in the pharmaceutical and chemical industries.

Introduction

This compound is a key building block in modern organic synthesis, widely utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its application is prevalent in the discovery and development of novel pharmaceuticals and advanced materials. A thorough understanding of its solubility in various organic solvents is a critical parameter that influences reaction kinetics, yield, purification strategies, and the formulation of final products.

The selection of an appropriate solvent system is paramount for the successful implementation of this reagent in any chemical process. Poor solubility can lead to low reaction rates and yields, while high solubility is crucial for achieving desired concentrations and for purification methods like crystallization. This guide addresses the current information gap by providing a detailed experimental methodology for researchers to determine the solubility of this compound in solvents relevant to their work.

General Solubility Characteristics and Challenges of Phenylboronic Acids

The solubility of phenylboronic acids is influenced by a combination of factors, including the nature and position of substituents on the phenyl ring and the physicochemical properties of the solvent (e.g., polarity, hydrogen bonding capability).

Several challenges are associated with the solubility determination of boronic acids. A primary issue is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2][3] This equilibrium is dependent on the solvent and temperature, and the significant difference in solubility between the acid and its corresponding boroxine can lead to difficulties in obtaining reproducible data.[2][3]

In the absence of specific data for this compound, the solubility of the parent compound, phenylboronic acid, can serve as a useful, albeit qualitative, reference. Generally, phenylboronic acid exhibits higher solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and very low solubility in nonpolar hydrocarbon solvents.[2][3][4]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

The following table summarizes experimentally determined solubility data for phenylboronic acid, expressed as the temperature at which a given mole fraction (x) forms a saturated solution. This data is derived from the dynamic method.

| Organic Solvent | Mole Fraction (x) of Phenylboronic Acid | Saturation Temperature (°C) |

| Acetone | 0.10 | 15.0 |

| 0.15 | 28.0 | |

| 0.20 | 40.0 | |

| 3-Pentanone | 0.10 | 25.0 |

| 0.15 | 42.0 | |

| 0.20 | 58.0 | |

| Dipropyl Ether | 0.05 | 30.0 |

| 0.10 | 50.0 | |

| 0.15 | 65.0 | |

| Chloroform | 0.02 | 20.0 |

| 0.04 | 35.0 | |

| 0.06 | 48.0 | |

| Methylcyclohexane | < 0.001 | 25.0 |

Note: Data adapted from studies on phenylboronic acid.[2][3] This table is for illustrative purposes to show general trends and does not represent the solubility of this compound.

Experimental Protocol: Dynamic Method for Solubility Determination

The most common and reliable technique for determining the solubility of boronic acids is the dynamic or synthetic method.[1][2][3][5][6] This method involves preparing a mixture of the solute and solvent of a known composition and then slowly heating it while monitoring for the temperature at which the last solid particles dissolve, yielding a clear solution.

Principle

A solid-liquid mixture of a known composition is heated at a controlled rate with vigorous stirring. The temperature at which the solution becomes clear is the equilibrium solubility temperature for that specific concentration. By repeating this process for several different compositions, a solubility curve (temperature vs. mole fraction) can be constructed.

Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: High-purity, anhydrous organic solvents of interest.

-

Apparatus:

-

Jacketed glass vial or test tube with an airtight seal.

-

Analytical balance (precision ±0.1 mg).

-

Magnetic stirrer and small stir bars.

-

Programmable circulating thermostat bath (precision ±0.1 °C).

-

Calibrated digital thermometer or thermocouple (precision ±0.1 °C).

-

Turbidity sensor or luminance probe (alternatively, visual inspection against a contrasting background with good lighting).

-

Procedure

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound into the glass vial using an analytical balance.

-

Add a precise mass of the chosen organic solvent to the vial to achieve a known mole fraction.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial into the thermostat bath.

-

Begin stirring the mixture at a constant and vigorous rate to ensure thermal and physical equilibrium.

-

Start heating the bath at a slow, controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the solution.

-

-

Determination of Dissolution Temperature:

-

The temperature at which the last solid particles disappear and the solution becomes perfectly clear is the solubility temperature.

-

Record this temperature precisely.

-

-

Data Analysis and Curve Construction:

-

Repeat the measurement for several different compositions (mole fractions) of the solute in the same solvent.

-

Plot the recorded solubility temperatures (T) on the y-axis against the corresponding mole fractions (x) of this compound on the x-axis.

-

The resulting plot is the solubility curve, which provides the equilibrium solubility of the compound in the chosen solvent across a range of temperatures.

-

Visualization of Experimental Workflow

The logical flow of the dynamic method for determining the solubility of this compound is illustrated below.

Caption: Experimental workflow for the dynamic solubility determination method.

Conclusion

While direct, quantitative solubility data for this compound is not readily found in scientific literature, this guide provides the necessary tools for its determination. The detailed experimental protocol for the dynamic method offers a reliable and precise approach for researchers to generate this critical data in-house. By establishing the solubility profile of this important reagent in various organic solvents, scientists and drug development professionals can significantly enhance the efficiency, reproducibility, and scalability of their synthetic and formulation processes.

References

Spectral Data Analysis of 3-Chloro-2,4-difluorophenylboronic Acid: A Technical Guide

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-chloro-2,4-difluorophenylboronic acid. These predictions are based on the analysis of structurally similar compounds, including 3-chloro-4-fluorophenylboronic acid, 2,4-difluorophenylboronic acid, and general principles of spectroscopy.

NMR Spectroscopy Data

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | s (broad) | - | B(OH)₂ |

| ~7.65 | td | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 | H-6 |

| ~7.30 | t | J(H,F) ≈ 8.5 | H-5 |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~160 (dd) | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 12 | C-2 |

| ~158 (dd) | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 12 | C-4 |

| ~135 (d) | ³J(C,F) ≈ 8 | C-6 |

| ~120 (d) | ²J(C,F) ≈ 20 | C-5 |

| ~118 (dd) | ²J(C,F) ≈ 20, ³J(C,F) ≈ 4 | C-3 |

| ~115 (broad) | - | C-1 |

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 | d | J(F,F) ≈ 15 | F-2 |

| ~ -115 | d | J(F,F) ≈ 15 | F-4 |

Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Linewidth (Hz) | Assignment |

| ~28-30 | Broad | B(OH)₂ |

IR Spectroscopy Data

The predicted infrared absorption bands for this compound are based on data from similar arylboronic acids.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~1620 | Medium | C=C aromatic ring stretch |

| ~1570 | Medium | C=C aromatic ring stretch |

| ~1480 | Strong | C=C aromatic ring stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-F stretch |

| ~1100 | Strong | C-F stretch |

| ~850 | Medium | C-H out-of-plane bend |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry Data

The predicted mass spectrometry data is based on the expected behavior of halogenated phenylboronic acids.

Predicted Mass Spectrometry Data (ESI-MS, Negative Ion Mode)

| m/z | Ion | Notes |

| 191.98 | [M-H]⁻ | Molecular ion. The isotopic pattern will show a characteristic ~3:1 ratio for the M and M+2 peaks due to the presence of chlorine. |

| 173.97 | [M-H-H₂O]⁻ | Loss of water from the boronic acid moiety. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR spectrometer (or higher field strength for better resolution).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

Spectral width: 0 to 200 ppm.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -100 to -150 ppm (referenced to an external standard like CFCl₃).

-

-

¹¹B NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128-256.

-

Relaxation delay: 0.5-1 second.

-

Spectral width: 100 to -100 ppm (referenced to an external standard like BF₃·OEt₂).

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Spectral range: 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (LC-MS/MS):

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Instrumentation and Parameters:

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is generally preferred for boronic acids.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like ammonium acetate or formic acid to aid ionization.

-

Source Parameters: Optimize ion spray voltage, source temperature, and gas flows for the specific instrument and analyte.

-

Acquisition Mode:

-

Full Scan: To determine the molecular weight and observe major ions.

-

Product Ion Scan (MS/MS): To determine the fragmentation pattern of the [M-H]⁻ precursor ion.

-

Visualizations

The following diagrams illustrate the logical relationships in the spectral analysis of this compound.

Commercial Availability and Technical Guide: 3-Chloro-2,4-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4-difluorophenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring makes it a versatile reagent for introducing the 3-chloro-2,4-difluorophenyl moiety, often through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the commercial availability of this compound, along with key technical data, a plausible synthetic route, a general protocol for its application in Suzuki-Miyaura coupling, and essential safety information.

Commercial Availability

This compound (CAS No. 1310384-18-9) is available from a number of specialized chemical suppliers. The availability, purity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information and to request quotes for bulk quantities. The following table summarizes the offerings from several identified suppliers.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Pricing |

| AOBChem | 11443 / 1310384-18-9 | >97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | 1g: $66.00; 5g: $234.00; 10g: $398.00 |

| Apollo Scientific | PC412289 / 1310384-18-9 | N/A | Inquire for details | Inquire for details |

| Sunway Pharm Ltd | CB62998 / 1310384-18-9 | N/A | Inquire for details | Inquire for details |

| BioOrganics | 1310384-18-9 | N/A | Inquire for details | Inquire for details |

| BoronPharm | 1310384-18-9 | N/A | Inquire for details | Inquire for details |

| Halochem | HF14141 / 1310384-18-9 | N/A | Inquire for details | Inquire for details |

| Ambeed | A506565 / 1310384-18-9 | 98% | 1g | $80.00 |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most up-to-date information.

Physicochemical Properties

| Property | Value |

| CAS Number | 1310384-18-9 |

| Molecular Formula | C₆H₄BClF₂O₂ |

| Molecular Weight | 192.36 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | ≥97% (as offered by some suppliers) |

| Storage Temperature | 2-8°C is recommended for long-term storage |

Synthesis Pathway

Experimental Protocol (General)

-

Lithiation: A solution of 1,3-dichloro-2,4-difluorobenzene in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction is stirred at this temperature for a period to allow for the formation of the aryllithium intermediate.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for an additional period to allow for the formation of the boronate ester.

-

Hydrolysis: The reaction is then warmed to room temperature and quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The mixture is stirred until the hydrolysis of the boronate ester to the boronic acid is complete.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl-aryl compounds. The general workflow for such a reaction is outlined below.

Experimental Protocol (General)

-

Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with the addition of water) is added to the reaction vessel.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Safety and Handling

Disclaimer: The following information is based on safety data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before handling.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with chemically resistant gloves. Wear appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator or equivalent if dust is generated.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 3-Chloro-2,4-difluorophenylboronic acid (CAS No. 1310384-18-9). As a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and use in experimental settings.

| Property | Value |

| CAS Number | 1310384-18-9 |

| Molecular Formula | C₆H₄BClF₂O₂ |

| Molecular Weight | 192.36 g/mol |

| Appearance | N/A |

| Purity | 97% |

GHS Hazard and Precautionary Information

Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is critical for mitigating risks associated with this compound.

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. |

| Causes skin irritation | H315 | Contact with skin may cause irritation. |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. |

| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract. |

| Precautionary Statement | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with soap and water. |

| P304+P340+P312 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. |

Toxicological Profile

While comprehensive toxicological data for this compound is not fully available, the existing information from safety data sheets indicates the following[1]:

| Toxicological Endpoint | Result |

| Acute Toxicity | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |

| Respiratory or Skin Sensitization | May cause respiratory irritation.[1][2] |

| Germ Cell Mutagenicity | No data available.[1] |

| Carcinogenicity | No data available.[1] |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

While a specific, validated experimental protocol for this compound was not found in the public domain, the following procedure, adapted from a protocol for the structurally similar 3,4-difluorophenylboronic acid, serves as a representative example for a Suzuki-Miyaura cross-coupling reaction.[3] It is imperative that researchers conduct a thorough risk assessment and optimize conditions for their specific reaction.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Safe Handling and Storage Workflow

The following diagram outlines the critical steps for the safe handling and storage of this compound, from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

References

The Formation of 3-Chloro-2,4-difluorophenylboronic Acid Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of 3-Chloro-2,4-difluorophenylboronic acid anhydride, also known as 2,4,6-tris(3-chloro-2,4-difluorophenyl)boroxine. Phenylboronic acids and their corresponding anhydrides (boroxines) are crucial reagents in modern organic synthesis, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of chlorine and fluorine substituents on the phenyl ring significantly modulates the electronic properties and reactivity of the molecule, making it a valuable building block in the synthesis of complex pharmaceuticals and agrochemicals.

This document details the general principles of boroxine formation, provides a representative experimental protocol for its synthesis from the corresponding boronic acid, and presents relevant data in a structured format for clarity and ease of use.

Core Concepts: The Boronic Acid-Boroxine Equilibrium

Boronic acid anhydrides, or boroxines, are six-membered heterocyclic compounds composed of alternating boron and oxygen atoms. They are formed through the intermolecular dehydration of three molecules of the corresponding boronic acid. This is a reversible equilibrium process, with the position of the equilibrium being influenced by factors such as temperature, concentration, and the presence of water.[1][2]

The formation of the boroxine is an entropically favored process due to the release of three molecules of water for every molecule of boroxine formed.[3][4] Consequently, heating a solution of a boronic acid, particularly in a non-polar solvent that allows for the removal of water, will typically shift the equilibrium towards the anhydride. Many commercially available boronic acids, including those with similar substitution patterns to the title compound, are noted to contain varying amounts of the corresponding anhydride (boroxine) upon storage.[5]

The logical relationship for this equilibrium is depicted below:

Synthesis and Experimental Protocols

General Experimental Protocol for Boroxine Formation

Objective: To synthesize 2,4,6-tris(3-chloro-2,4-difluorophenyl)boroxine via the dehydration of this compound.

Materials:

-

This compound

-

Toluene (anhydrous)

-

Dean-Stark apparatus or soxhlet extractor with a drying agent (e.g., molecular sieves)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 equivalent).

-

Add anhydrous toluene (e.g., 100 mL) to the flask.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene.

-

Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue the reflux for a period of 2-4 hours, or until no more water is observed to be collecting in the trap. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the dissolution of the starting boronic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude 2,4,6-tris(3-chloro-2,4-difluorophenyl)boroxine. It can be used directly for many applications or purified further by recrystallization from an appropriate anhydrous solvent system (e.g., toluene/hexanes).

The workflow for this general synthesis is outlined in the following diagram:

Data Presentation

Quantitative data for the formation of the specific title compound is not available. However, the following table provides a summary of typical reaction parameters and expected outcomes for the synthesis of arylboroxines based on general literature procedures.

| Parameter | Value/Range | Notes |

| Reactant | This compound | Often contains some amount of the anhydride form. |

| Solvent | Toluene, Benzene, or other non-polar solvents forming an azeotrope with water. | Solvent must be anhydrous for optimal results. |

| Temperature | Reflux temperature of the chosen solvent. | For toluene, this is approximately 111 °C. |

| Reaction Time | 2 - 12 hours | Dependent on scale and efficiency of water removal. |

| Expected Yield | >90% (quantitative conversion is common) | The reaction is typically high-yielding. |

| Purification | Recrystallization from anhydrous solvents. | Necessary to remove any unreacted boronic acid or baseline impurities. |

Table 1: General Reaction Parameters for Arylboroxine Formation.

Characterization

The formation of the boroxine can be confirmed by standard analytical techniques. The disappearance of the broad -OH signal of the boronic acid in proton NMR and changes in the B-O stretching frequencies in IR spectroscopy are indicative of boroxine formation.

| Analytical Technique | This compound | 2,4,6-Tris(3-chloro-2,4-difluorophenyl)boroxine |

| ¹H NMR | Contains a broad singlet for the B(OH)₂ protons, typically downfield. | Absence of the B(OH)₂ proton signal. |

| ¹¹B NMR | A characteristic signal for tricoordinate boron in a boronic acid. | A different characteristic signal for tricoordinate boron within the boroxine ring. |

| IR Spectroscopy | Broad O-H stretching band (~3200-3600 cm⁻¹). | Absence of the broad O-H stretching band. Appearance of strong B-O-B stretching bands. |

| Mass Spectrometry | Molecular ion peak corresponding to the monomeric boronic acid. | Molecular ion peak corresponding to the trimeric boroxine structure. |

Table 2: Comparative Analytical Data for Boronic Acid and Boroxine.

Conclusion

The formation of this compound anhydride is a straightforward and high-yielding dehydration reaction from the corresponding boronic acid. The equilibrium can be effectively shifted towards the anhydride product by heating in an appropriate solvent with azeotropic removal of water. Understanding the principles of this transformation is essential for researchers in synthetic chemistry, as the boroxine can serve as a convenient, stable, and reactive alternative to the boronic acid in various synthetic applications, particularly in cross-coupling reactions where anhydrous conditions are often preferred. The provided general protocol and data serve as a valuable resource for the preparation and handling of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 3-chloro-4-fluorophenylboronic acid (contains varying amounts of anhydride) (C6H5BClFO2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2,4-difluorophenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Chloro-2,4-difluorophenylboronic acid is a versatile building block that introduces a unique trifunctionalized phenyl ring, offering multiple points for diversification and fine-tuning of molecular properties. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the chloro substituent provides an additional reactive handle for subsequent cross-coupling reactions.

These application notes provide a detailed overview of the use of this compound in Suzuki-Miyaura coupling reactions, including reaction protocols and a summary of reported data.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various aryl and heteroaryl bromides.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromo-1H-pyrazole | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 85 |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene / EtOH / H₂O (2:1:1) | 85 | 16 | 78 |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | t-BuOH / H₂O (5:1) | 100 | 8 | 82 |

| 5-Bromo-2-methoxypyrimidine | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 75 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromo-1H-pyrazole

This protocol is adapted from a procedure described in patent WO2013090781A1 for the synthesis of a key intermediate.

Materials:

-

4-Bromo-1H-pyrazole (1.0 equiv)

-

This compound (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask, add 4-bromo-1H-pyrazole, this compound, PdCl₂(dppf), and potassium carbonate.

-